4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C26H19N3O4 and a molecular weight of 437.459 g/mol . This compound is known for its unique structure, which includes a naphthylamino group, an oxoacetyl group, and a carbohydrazonoyl group attached to a phenyl benzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the preparation of the naphthylamino group and its subsequent attachment to the oxoacetyl group. The carbohydrazonoyl group is then introduced, followed by the attachment of the phenyl benzoate moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity
Chemical Reactions Analysis
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Preliminary studies suggest that it may have therapeutic potential, although further research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets within cells. The naphthylamino group is known to interact with aromatic amino acids in proteins, potentially affecting their function. The oxoacetyl and carbohydrazonoyl groups may also play roles in modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate include:
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group instead of a benzoate moiety.
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound features a naphthoate group instead of a benzoate moiety.
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a methoxy group in place of the benzoate moiety.
Properties
CAS No. |
881469-69-8 |
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Molecular Formula |
C26H19N3O4 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H19N3O4/c30-24(28-23-12-6-10-19-7-4-5-11-22(19)23)25(31)29-27-17-18-13-15-21(16-14-18)33-26(32)20-8-2-1-3-9-20/h1-17H,(H,28,30)(H,29,31)/b27-17+ |
InChI Key |
SIYRDCZMFQWUSL-WPWMEQJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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